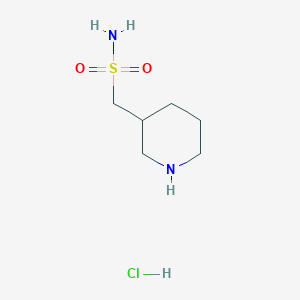
4-溴-2,6-二氟苯硫醇
描述
4-Bromo-2,6-difluorobenzenethiol is a sulfur-containing aromatic compound . It is a midbody compound of liquid crystalline cpd .
Synthesis Analysis
The synthesis of 4-Bromo-2,6-difluorobenzenethiol involves the use of raw materials such as tetrahydrofuran, potassium tert butoxide, petroleum ether, 3,5-difluorobromobenzene, DMF, and n-butyllithium . The preparation method does not adopt the hypertoxic potassium cyanide and strong corrosive substances such as sulfuric acid, bromine, and the like, which are adopted in the existing process, thus reducing the environmental pollution .Molecular Structure Analysis
The molecular formula of 4-Bromo-2,6-difluorobenzenethiol is C6H3BrF2S . The average mass is 217.998 Da and the monoisotopic mass is 216.933853 Da .科学研究应用
有机金属方法与合成
由Schlosser和Heiss(2003)进行的研究展示了使用1,3-二氟苯及相关化合物应用现代有机金属方法合成各种取代苯甲酸,包括4-溴-2,6-二氟苯甲酸。这项研究突出了去质子化和亲电取代反应在合成卤代化合物中的战略应用 (Schlosser & Heiss, 2003)。
氟苯中的亲电取代
Coe,Stuart和Moody(1998)研究了氟苯中三甲基硅基的亲电ipso取代,提供了有关溴硅烷化反应导致溴二氟苯形成的见解。这项研究有助于理解化合物如4-溴-2,6-二氟苯硫醇的化学行为和潜在应用 (Coe, Stuart, & Moody, 1998)。
热降解研究
Evans和Dellinger(2005, 2006)对2-溴酚的氧化热降解进行了研究,这是与4-溴-2,6-二氟苯硫醇有关的化学物质。这些研究对于了解这类化合物在高温条件下的热行为和降解产物至关重要 (Evans & Dellinger, 2005); (Evans & Dellinger, 2006)。
芳香有机中间体的合成
Yu(2008)关于各种二甲基-4-溴碘苯的合成研究突出了卤代化合物在有机化学中的潜在用途以及它们在各个领域中作为中间体的作用 (Yu, 2008)。
溴化技术
Diemer,Leroux和Colobert(2011)描述了合成1,2-二溴苯的高效方法,展示了卤代技术在有机合成中的重要性。这项研究与理解涉及创造类似4-溴-2,6-二氟苯硫醇化合物的化学过程相关 (Diemer, Leroux, & Colobert, 2011)。
安全和危害
生化分析
Biochemical Properties
4-Bromo-2,6-difluorobenzenethiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and detoxification processes. For instance, it can bind to glutathione S-transferase, an enzyme that plays a crucial role in the detoxification of harmful substances in cells . The interaction between 4-Bromo-2,6-difluorobenzenethiol and glutathione S-transferase is primarily through covalent bonding, which enhances the enzyme’s ability to neutralize reactive oxygen species and other toxic compounds.
Cellular Effects
4-Bromo-2,6-difluorobenzenethiol has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the cellular response to oxidative stress . Activation of the Nrf2 pathway leads to the upregulation of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage. Additionally, 4-Bromo-2,6-difluorobenzenethiol can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-2,6-difluorobenzenethiol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 4-Bromo-2,6-difluorobenzenethiol can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . This inhibition occurs through the formation of a covalent bond between the compound and the enzyme’s active site, leading to a decrease in the enzyme’s catalytic activity. Additionally, 4-Bromo-2,6-difluorobenzenethiol can activate certain transcription factors, such as Nrf2, resulting in changes in gene expression that promote cellular defense mechanisms against oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2,6-difluorobenzenethiol can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to the gradual breakdown of 4-Bromo-2,6-difluorobenzenethiol, resulting in the formation of degradation products that may have different biological activities. Long-term studies in vitro and in vivo have indicated that continuous exposure to 4-Bromo-2,6-difluorobenzenethiol can lead to adaptive responses in cells, such as increased expression of antioxidant enzymes and other protective proteins.
Dosage Effects in Animal Models
The effects of 4-Bromo-2,6-difluorobenzenethiol vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing the antioxidant capacity of cells and tissues . At higher doses, 4-Bromo-2,6-difluorobenzenethiol can exhibit toxic effects, including oxidative damage to cellular components and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. Toxicity studies in animal models have also indicated that high doses of 4-Bromo-2,6-difluorobenzenethiol can lead to adverse effects such as liver and kidney damage.
Metabolic Pathways
4-Bromo-2,6-difluorobenzenethiol is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways for this compound involves its conjugation with glutathione, mediated by glutathione S-transferase . This conjugation process enhances the solubility of 4-Bromo-2,6-difluorobenzenethiol, facilitating its excretion from the body. Additionally, this compound can undergo phase I metabolic reactions, such as oxidation and reduction, catalyzed by cytochrome P450 enzymes. These metabolic processes can lead to the formation of various metabolites that may have different biological activities and toxicities.
Transport and Distribution
The transport and distribution of 4-Bromo-2,6-difluorobenzenethiol within cells and tissues are influenced by several factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, 4-Bromo-2,6-difluorobenzenethiol can bind to intracellular proteins, such as albumin and glutathione, which can affect its localization and accumulation within different cellular compartments. The distribution of this compound within tissues is also influenced by its lipophilicity, with higher concentrations typically found in lipid-rich tissues.
Subcellular Localization
The subcellular localization of 4-Bromo-2,6-difluorobenzenethiol plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The targeting of 4-Bromo-2,6-difluorobenzenethiol to these compartments is mediated by various signals and post-translational modifications. For example, the presence of specific targeting sequences in the compound’s structure can direct it to the mitochondria, where it can interact with mitochondrial enzymes and proteins involved in oxidative phosphorylation and energy production. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular localization and activity of 4-Bromo-2,6-difluorobenzenethiol.
属性
IUPAC Name |
4-bromo-2,6-difluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSLULXVIKGHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


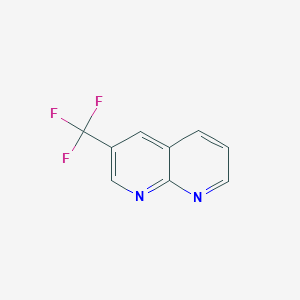
![4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392899.png)
![8,8-Difluoro-3-azabicyclo[3.2.1]octane](/img/structure/B1392900.png)
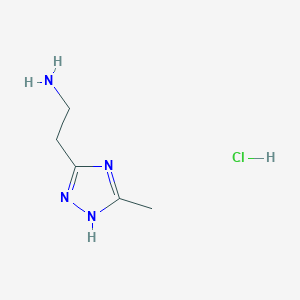

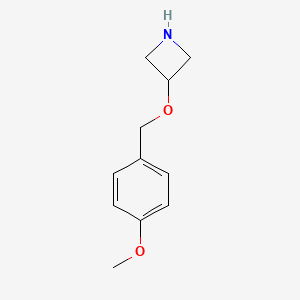

![1,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1392909.png)
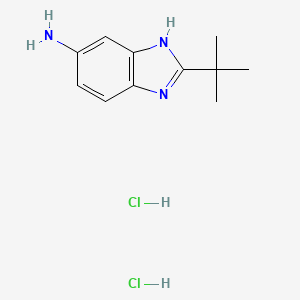
![Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1392913.png)

![4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1392917.png)

